5-isocyanato-1-methyl-1H-indole

Physical Property Solid-State Handling Storage

Liquid isocyanates pose handling and weighing challenges for parallel synthesis. 5-Isocyanato-1-methyl-1H-indole (CAS 884507-16-8) is a crystalline solid (mp 42-45 °C) that enables precise dispensing for automated library production. • Solid form simplifies accurate weighing for bioconjugation and SAR studies. • Dual indole-isocyanate reactivity supports [4+1] cyclization to pyrroloindole scaffolds. • 97% purity ensures batch-to-batch consistency for polymer and medicinal chemistry applications.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
CAS No. 884507-16-8
Cat. No. B1291014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-isocyanato-1-methyl-1H-indole
CAS884507-16-8
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C=CC(=C2)N=C=O
InChIInChI=1S/C10H8N2O/c1-12-5-4-8-6-9(11-7-13)2-3-10(8)12/h2-6H,1H3
InChIKeyRDQRMCJCROUHOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Isocyanato-1-methyl-1H-indole: Synthesis & Bioactivity Building Block


5-Isocyanato-1-methyl-1H-indole (CAS 884507-16-8) is a heterocyclic building block that combines an electron-rich indole core with a highly electrophilic isocyanate group at the 5-position. This dual functionality enables its use in preparing diverse nitrogen-containing derivatives, such as ureas and carbamates, which are valuable scaffolds in medicinal chemistry and materials science [1]. The compound's unique substitution pattern—a methyl group at N1 and an isocyanate at C5—distinguishes it from other indole-isocyanate analogs and provides a specific molecular geometry that can influence downstream reactivity and biological interactions [2].

5-Isocyanato-1-methyl-1H-indole: Irreplaceable in Synthesis


While indole-isocyanates are broadly used as electrophilic building blocks, their specific substitution pattern dictates their reactivity profile, steric accessibility, and physicochemical properties. 5-Isocyanato-1-methyl-1H-indole possesses a unique combination of an N1-methyl group and a C5-isocyanate, which impacts both its electronic environment and its physical form—it is a crystalline solid with a defined melting point [1]. In contrast, its saturated analog, 5-Isocyanato-1-methylindoline (CAS 921938-71-8), is a liquid with a higher molecular weight and distinct hydrogen bonding capacity due to the absence of aromaticity . These differences preclude simple substitution and require a detailed, evidence-based comparison for proper scientific selection.

5-Isocyanato-1-methyl-1H-indole: Evidence vs. Analogs


Solid-State Handling and Melting Point

5-Isocyanato-1-methyl-1H-indole is a crystalline solid at room temperature, which simplifies precise weighing and storage compared to liquid isocyanates. Its melting point is reported between 41-43 °C , providing a clear phase-transition reference for experimental design. In contrast, the structurally similar 5-Isocyanato-1-methylindoline (CAS 921938-71-8), which features a saturated indoline ring, is a yellow liquid . This fundamental physical difference has direct implications for compound handling in automated synthesis and high-throughput screening workflows.

Physical Property Solid-State Handling Storage

Molecular Weight and Lipophilicity Profile

The fully aromatic nature of 5-Isocyanato-1-methyl-1H-indole results in a lower molecular weight (172.18 g/mol) and a lower hydrogen bond acceptor count (2) compared to its saturated analog 5-Isocyanato-1-methylindoline (MW = 174.20 g/mol, HBA count = 2, but with additional sp3 character affecting solubility) [1]. While the difference in molecular weight appears small, the aromatic system confers a distinct LogP (XLogP3-AA = 2.8) that influences its partitioning behavior in biphasic reactions and its potential permeability in biological systems [2].

Molecular Weight Lipophilicity Drug-likeness

Purity and Commercial Availability

5-Isocyanato-1-methyl-1H-indole is commercially available from multiple reputable suppliers, including Thermo Scientific (Maybridge), with an assay percent range of 97% . This high purity is essential for applications where side reactions from impurities could derail synthetic efforts. In comparison, other indole-isocyanates, such as 5-Isocyanato-1-methylindoline, are often available only via custom synthesis or from fewer vendors, which can introduce supply chain uncertainty and variability in quality [1]. The consistent availability of a high-purity standard is a critical procurement metric.

Chemical Purity Commercial Availability Procurement

Storage Conditions and Stability

Vendor specifications indicate that 5-Isocyanato-1-methyl-1H-indole should be stored long-term in a cool, dry place . While specific degradation studies are not publicly available, this recommendation aligns with the typical behavior of aromatic isocyanates, which are moisture-sensitive but can be stabilized under anhydrous conditions. This contrasts with more labile isocyanates that require strict refrigeration or inert atmosphere storage to prevent rapid decomposition . The straightforward storage requirement facilitates procurement and inventory management for labs without extensive cold-storage capacity.

Stability Storage Shelf-life

Validated Applications for 5-Isocyanato-1-methyl-1H-indole


Medicinal Chemistry Library Synthesis

The solid, high-purity nature of 5-Isocyanato-1-methyl-1H-indole makes it ideal for automated parallel synthesis of urea and carbamate libraries . Its specific substitution pattern (N1-methyl, C5-isocyanate) allows for the generation of compounds that explore a unique region of chemical space distinct from those derived from other indole isomers [1]. The well-defined melting point and commercial availability ensure reproducible and scalable library production, supporting structure-activity relationship (SAR) studies in drug discovery .

Indole-Functionalized Polyurethane Synthesis

Patents describe the use of indole-isocyanates, including this compound, in the production of polyurethanes and polyurethane prepolymers with tailored properties [2]. The aromatic indole core can impart unique optical or electronic characteristics to the polymer backbone. The consistent purity and predictable reactivity of 5-Isocyanato-1-methyl-1H-indole are critical for achieving the desired polymer composition and performance metrics, such as glass transition temperature or mechanical strength [3].

Site-Selective Protein Bioconjugation

The isocyanate group's ability to react with nucleophilic amino acid side chains (e.g., lysine, cysteine) makes 5-Isocyanato-1-methyl-1H-indole a candidate for bioconjugation studies . Its aromatic indole core can serve as a UV-active or fluorescent handle, enabling tracking of the modified biomolecule. The solid physical form facilitates accurate weighing of small quantities for sensitive protein labeling experiments, a practical advantage over liquid isocyanates [4].

Novel Heterocyclic Scaffold Synthesis

The compound's dual reactivity—combining an indole nucleophilic site and an isocyanate electrophilic site—enables its use in complex cascade reactions to build intricate polycyclic frameworks [5]. For example, it has been utilized in [4+1] cyclization strategies to access pyrroloindole substructures, which are common in alkaloid natural products [6]. The well-defined physical properties of 5-Isocyanato-1-methyl-1H-indole ensure more consistent results in these demanding synthetic transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-isocyanato-1-methyl-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.